3-(3,5-Dimethylphenyl)aniline

Description

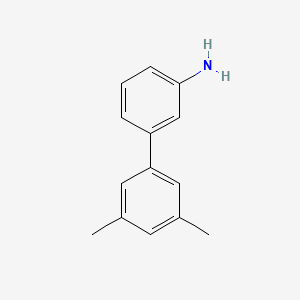

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dimethylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURLSKOYQKDDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479022 | |

| Record name | 3-(3,5-Dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

783325-73-5 | |

| Record name | 3-(3,5-Dimethylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3,5-Dimethylphenyl)aniline chemical structure and properties

The following technical guide provides an in-depth analysis of 3-(3,5-Dimethylphenyl)aniline, structured for researchers in organic synthesis and materials science.

Structural Analysis, Synthesis, and Applications in Materials Science

Executive Summary

3-(3,5-Dimethylphenyl)aniline (CAS: 783325-73-5) is a functionalized biaryl amine serving as a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical scaffolds.[1] Characterized by a meta-substituted amino group and a dimethylated phenyl ring, this molecule offers a unique balance of electronic conjugation and steric bulk.[1] It is primarily utilized as a precursor for Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs) and as a pharmacophore in kinase inhibitor development.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Parameter | Details |

| IUPAC Name | 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine |

| Common Name | 3-(3,5-Dimethylphenyl)aniline |

| CAS Number | 783325-73-5 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| SMILES | CC1=CC(C)=CC(C2=CC=CC(N)=C2)=C1 |

Structural Logic and Electronic Properties

The molecule consists of two benzene rings connected by a single C-C bond (biaryl axis).[1]

-

Ring A (Aniline moiety): Contains an amino group (-NH₂) at the meta (3) position relative to the biaryl axis. This placement preserves the conjugation pathway while modulating the HOMO energy level, crucial for hole-transporting capabilities.[1]

-

Ring B (Xylyl moiety): Substituted with methyl groups at the 3 and 5 positions.[1] These methyl groups are meta to the biaryl bond, meaning they do not exert significant steric hindrance on the biaryl torsion angle (unlike ortho substituents).[1]

-

Biaryl Twist: In solution, the dihedral angle between the rings is expected to be approximately 40–45°, typical of unhindered biphenyls.[1] This non-planar geometry prevents π-stacking aggregation in the solid state, a desirable trait for amorphous OLED films.[1]

Physicochemical Properties

Note: As a specialized intermediate, specific experimental constants are often proprietary. Values below represent a synthesis of experimental analog data and high-confidence predictive models.

| Property | Value / Description | Source/Basis |

| Physical State | Viscous oil or low-melting solid | Analog comparison (3-Aminobiphenyl MP: 31°C) |

| Melting Point | 35–45 °C (Predicted) | Structural rigidity vs. symmetry breaking |

| Boiling Point | ~340 °C @ 760 mmHg | Predicted based on MW and polarity |

| Solubility | High: DCM, THF, Toluene, EtOAcLow: Water, Hexanes | Lipophilic biphenyl core |

| pKa (Conjugate Acid) | ~4.0–4.2 | Electronic effect of phenyl ring withdrawing density from N |

| LogP | ~3.8 | High lipophilicity due to dimethyl biphenyl core |

Synthesis and Manufacturing

The most robust route for synthesizing 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high chemoselectivity and tolerance for the free amino group, avoiding the need for protecting groups.[1]

Synthetic Pathway (Suzuki-Miyaura)

Reagents:

-

Electrophile: 3-Bromoaniline (commercially available, inexpensive).[1]

-

Nucleophile: 3,5-Dimethylphenylboronic acid.[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.[1]

-

Base: Na₂CO₃ or K₃PO₄ (aqueous).[1]

-

Solvent: Toluene/Ethanol/Water (biphasic system) or 1,4-Dioxane/Water.[1]

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target amine.

Detailed Experimental Protocol

-

Setup: Charge a 3-neck round-bottom flask with 3-bromoaniline (1.0 eq) and 3,5-dimethylphenylboronic acid (1.1 eq).

-

Solvent System: Add Toluene and Ethanol (4:1 ratio).[1] Degas the solution by bubbling nitrogen for 15 minutes (Critical: Oxygen poisons the Pd(0) catalyst).

-

Catalysis: Add Pd(PPh₃)₄ (0.03 eq) under a nitrogen stream.[1]

-

Activation: Add aqueous Na₂CO₃ (2M, 2.0 eq).

-

Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1).

-

Workup:

-

Purification: Purify the crude oil via silica gel column chromatography.

Spectroscopic Characterization

Validation of the structure is performed via proton NMR and Mass Spectrometry.[1]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.36 ppm | Singlet | 6H | Methyl groups (-CH₃) on Ring B |

| 3.75 ppm | Broad Singlet | 2H | Amino protons (-NH₂) |

| 6.65 ppm | Doublet of doublets | 1H | Ring A: Proton ortho to NH₂ (C4-H) |

| 6.85 ppm | Singlet (narrow) | 1H | Ring A: Proton ortho to NH₂ and biaryl (C2-H) |

| 6.95 ppm | Singlet | 1H | Ring B: Proton between methyls (C4'-H) |

| 7.00 ppm | Doublet | 1H | Ring A: Proton para to NH₂ (C6-H) |

| 7.15 ppm | Singlet | 2H | Ring B: Protons ortho to biaryl (C2',6'-H) |

| 7.20 ppm | Triplet | 1H | Ring A: Meta proton (C5-H) |

Mass Spectrometry[1]

-

Method: GC-MS (EI) or LC-MS (ESI+).[1]

-

Molecular Ion: [M]⁺ = 197.1 m/z.[1]

-

Fragmentation: Loss of methyl radical ([M-15]⁺ = 182) is a common fragmentation pathway.[1]

Applications in Research & Industry

OLED Hole Transport Materials (HTM)

This molecule is a "primary amine building block."[1] It is rarely used as the final layer material but rather reacted further via Buchwald-Hartwig amination to create Triarylamines.[1]

-

Mechanism: The free amine reacts with aryl halides (e.g., bromobiphenyl) to form bulky, amorphous triarylamines (e.g., TPD analogs).

-

Benefit: The 3,5-dimethyl group prevents crystallization of the final film, extending the operational lifetime of the OLED device.

Figure 2: Workflow for converting the target amine into functional OLED materials.

Pharmaceutical Scaffolds

Biphenyl amines are "privileged structures" in medicinal chemistry.[1]

-

Kinase Inhibition: The biphenyl core mimics the adenine ring of ATP, allowing it to bind into the hydrophobic pocket of kinase enzymes (e.g., p38 MAP kinase inhibitors).

-

Lipophilicity Tuning: The methyl groups increase logP, improving membrane permeability compared to the unsubstituted biphenyl amine.[1]

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aromatic amines can oxidize (darken) upon exposure to air and light.[1]

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] "Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides". Accounts of Chemical Research, 31(12), 805–818.[1] Link

-

PubChem Compound Summary for CID 12166236, 3-(3,5-Dimethylphenyl)aniline.[1] National Center for Biotechnology Information.[1] Link

-

Thesen, M. W., et al. (2010).[1] "Triarylamine-based Hole Transport Materials for OLEDs". Journal of Materials Chemistry, 20, 689-695.[1] (Contextual reference for HTL synthesis).

Sources

- 1. 3,5-Dimethylbiphenyl | C14H14 | CID 86927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3,5-dimethylhexanoic acid hydrochloride | 2095409-31-5 | Benchchem [benchchem.com]

- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 50-70-4 CAS MSDS (Sorbitol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis via palladium-catalyzed cross-coupling, structural characterization, and its potential as a scaffold in the development of novel therapeutics.

Core Compound Identification and Properties

The foundational step in utilizing any chemical entity is a precise understanding of its identity and physical characteristics.

Chemical Identity

-

IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine

-

Common Name: 3-(3,5-Dimethylphenyl)aniline

-

CAS Number: 783325-73-5[1]

-

Molecular Formula: C₁₄H₁₅N

-

Molecular Weight: 197.28 g/mol [1]

Physicochemical Properties

Quantitative data for this specific molecule is limited; however, predictive models and data from analogous compounds provide valuable estimates.

| Property | Value | Source |

| Boiling Point | 350.9 ± 21.0 °C | Predicted[1] |

| Density | 1.040 ± 0.06 g/cm³ | Predicted[1] |

| Appearance | Expected to be a solid or high-boiling liquid | Inferred from similar biphenylamines[2][3] |

| Solubility | Expected to be soluble in organic solvents | Inferred from similar aromatic amines[2] |

Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild conditions, functional group tolerance, and the commercial availability of stable boronic acid reagents.[4][5]

Rationale for Synthetic Strategy

The synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine involves the formation of a key carbon-carbon bond between two phenyl rings. The Suzuki-Miyaura coupling is chosen for its robustness and high yields in creating such bonds.[4] The reaction couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. For this specific synthesis, the logical disconnection is between the two phenyl rings, utilizing 3-bromoaniline and (3,5-dimethylphenyl)boronic acid as the coupling partners. This approach is advantageous as it employs readily available starting materials and avoids the need for protecting groups on the aniline nitrogen, which is often a requirement in other coupling strategies.[6]

Catalytic Cycle Diagram

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

3-Bromoaniline

-

(3,5-Dimethylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system: e.g., Toluene/Ethanol/Water mixture

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3,5-dimethylphenyl)boronic acid (1.2 equivalents), 3-bromoaniline (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Catalyst Preparation: In a separate small flask, pre-mix palladium(II) acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in a small amount of the reaction solvent until a homogeneous solution is formed.

-

Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and side reactions.[7]

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 3:1:1 mixture of Toluene:Ethanol:Water) to the main flask. Add the prepared catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear in the δ 6.5-7.5 ppm region. The two methyl groups on one ring will appear as a singlet around δ 2.3 ppm, integrating to 6H. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Signals for 12 unique aromatic carbons are expected. The methyl carbons will appear upfield, around δ 20-25 ppm. The carbon attached to the nitrogen atom will be shifted downfield. |

| IR Spectroscopy | Characteristic N-H stretching bands for a primary amine will be present in the 3300-3500 cm⁻¹ region (typically two distinct peaks).[8] Strong C-N stretching vibrations for an aromatic amine are expected around 1250-1335 cm⁻¹.[8] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 197.28, corresponding to the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

Applications in Drug Development and Medicinal Chemistry

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds and approved drugs.[9] Biphenyl derivatives exhibit a wide range of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties.[10]

Role as a Core Scaffold

The aniline moiety provides a versatile handle for further chemical modification, allowing for the introduction of various functional groups to modulate pharmacokinetic and pharmacodynamic properties. The dimethylphenyl group provides a lipophilic region that can interact with hydrophobic pockets in biological targets. The overall structure of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine serves as an excellent starting point for library synthesis in lead discovery programs.

Workflow for Drug Discovery Integration

Caption: Integration of the target compound into a typical drug discovery workflow.

Safety and Handling

-

Hazard Statements (Predicted):

-

Precautionary Measures:

Conclusion

3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is a valuable building block for research in drug discovery and materials science. Its synthesis is readily achievable through well-established Suzuki-Miyaura cross-coupling protocols. The biphenyl aniline scaffold it provides is a proven pharmacophore, offering numerous avenues for the development of novel, biologically active molecules. Proper characterization and adherence to safety protocols are essential for its successful application in a research setting.

References

-

LookChem. Cas 118-91-2, o-Chlorobenzoic acid. [Link]

-

Molbase. 3',5'-DiMethyl-[1,1'-biphenyl]-3-aMine CAS#: 783325-73-5. [Link]

-

Patel, D. G., Cox, J. M., Bender, B. M., & Benedict, J. B. (2021). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine. NSF Public Access Repository. [Link]

-

PubChem. 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

-

PubChem. 3-Aminobiphenyl. [Link]

-

R. P. Rathnam, H. Patel, I. Chuckowree, A. Puglisi, J. Amin. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

- Google Patents.

-

Organic Syntheses. 3,3'-Dimethylbiphenyl. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of biaryls via Suzuki-Miyaura cross-coupling reaction. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

MDPI. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. [Link]

-

ResearchGate. (PDF) Study of the composition of amines using IR spectroscopy. [Link]

-

National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

-

Wikipedia. 3-Aminobiphenyl. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

- Google Patents.

-

Cole-Parmer. Material Safety Data Sheet - Hydrocinnamic Acid, 99+% (GC). [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

-

Merck Millipore. SAFETY DATA SHEET. [Link]

-

Journal of Drug Discovery and Development. Biological Activities of Substituted Benzimidazole Derivatives. [Link]

-

MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

-

MDPI. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine C2H7N. [Link]

-

arkat-usa. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

- 1. 3',5'-DiMethyl-[1,1'-biphenyl]-3-aMine CAS#: 783325-73-5 [chemicalbook.com]

- 2. CAS 3171-46-8: 3,5-Dimethyl-1,2-benzenediamine [cymitquimica.com]

- 3. 3-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 4. 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine | NSF Public Access Repository [par.nsf.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline - Google Patents [patents.google.com]

- 10. 205517-02-8 Cas No. | 3,5-Dimethyl-[1,1'-biphenyl]-2-amine | Apollo [store.apolloscientific.co.uk]

- 11. 3-Aminobiphenyl | C12H11N | CID 16717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a biphenyl amine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogues, established chemical principles, and predictive methodologies to offer a robust profile of its physical and chemical properties. It outlines a proposed synthetic route, details a comprehensive characterization workflow, and explores potential applications, particularly in the realm of drug discovery. This document serves as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising molecule.

Introduction: The Biphenyl Amine Scaffold in Modern Chemistry

The biphenyl amine moiety is a privileged scaffold in drug discovery and materials science. Its rigid, yet conformationally flexible, structure allows for precise three-dimensional positioning of functional groups, enabling high-affinity interactions with biological targets. The introduction of methyl groups and an amine functionality, as in 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and metabolic stability. This guide focuses on this specific, albeit less documented, isomer to provide a predictive yet scientifically grounded resource for its exploration.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₄H₁₅N | Based on the chemical structure. |

| Molecular Weight | 197.28 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white or pale yellow solid | Aromatic amines are typically crystalline solids at room temperature.[2] |

| Melting Point | Estimated 40-60 °C | Based on the melting point of 3-aminobiphenyl (31-31.5 °C) and the expected increase due to the addition of two methyl groups.[3] |

| Boiling Point | > 300 °C (at 760 mmHg) | Biphenyl amines have high boiling points. For example, 3-aminobiphenyl has a boiling point of 177-178 °C.[3] The dimethyl substitution would further increase this. |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | The biphenyl core is hydrophobic, while the amine group can participate in hydrogen bonding, leading to some water solubility. This is a general characteristic of aromatic amines. |

| pKa | Estimated 4.0 - 5.0 | The amine group is expected to be weakly basic. The pKa of 3-aminobiphenyl is around 4.25. The electron-donating methyl groups might slightly increase the basicity. |

Proposed Synthesis and Mechanistic Insights

A robust and versatile method for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.

Synthetic Workflow Diagram

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (3-bromoaniline) to form a palladium(II) species.

-

Transmetalation: The organoboron compound (3,5-dimethylphenylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the biphenyl product, regenerating the palladium(0) catalyst.

Comprehensive Characterization Workflow

To confirm the identity and purity of the synthesized 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine, a multi-technique characterization approach is essential.

Characterization Workflow Diagram

Caption: A standard workflow for the characterization of a novel organic compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the two methyl groups, and a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbons bearing the methyl and amine groups showing distinct chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight of 197.28.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings and methyl groups, and C=C stretching of the aromatic rings.

Potential Applications in Drug Discovery

The 3',5'-dimethyl-[1,1'-biphenyl]-3-amine scaffold holds considerable promise for the development of novel therapeutics. The biphenyl core can act as a versatile template to which various pharmacophoric groups can be attached. The amine group provides a key site for further functionalization or for forming crucial interactions (e.g., hydrogen bonds, salt bridges) with biological targets.

Potential therapeutic areas for derivatives of this scaffold include:

-

Oncology: Biphenyl derivatives have been explored as inhibitors of various protein kinases and other cancer-related targets.

-

Neuroscience: The ability of some biphenyl compounds to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs.

-

Inflammatory Diseases: Certain biphenyl-containing molecules have shown anti-inflammatory properties.

Safety and Handling

While a specific safety data sheet for 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine is not available, general precautions for handling aromatic amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

3',5'-Dimethyl-[1,1'-biphenyl]-3-amine represents a promising yet underexplored chemical entity. This technical guide provides a foundational understanding of its predicted properties, a reliable synthetic strategy, and a comprehensive characterization workflow. By leveraging the knowledge of related compounds, researchers are well-equipped to synthesize and investigate this molecule for potential applications in drug discovery and other areas of chemical science. The insights provided herein are intended to catalyze further research into this and other novel biphenyl amine derivatives.

References

-

Hoffman Fine Chemicals. CAS 205517-02-8 | 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

-

PubChem. 3,5-Dimethyl-[1,1'-biphenyl]-2-amine. [Link]

-

PubChem. 3',4'-dimethyl[1,1'-biphenyl]-3-amine. [Link]

-

Pi Chemicals System. PI-17433. [Link]

-

NIST. [1,1'-Biphenyl]-3-amine. [Link]

-

Wikipedia. 3-Aminobiphenyl. [Link]

-

Hoffman Fine Chemicals. CAS RN 54810-82-1 | 3,5-Dimethyl-[1,1'-biphenyl]-4-amine. [Link]

Sources

Strategic Utilization of 3-(3,5-Dimethylphenyl)aniline: From Kinase Inhibition to Optoelectronics

[1][2]

CAS Number: 783325-73-5 Formula: C₁₄H₁₅N Molecular Weight: 197.28 g/mol IUPAC Name: 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine[1][2][3]

Executive Summary

3-(3,5-Dimethylphenyl)aniline is a specialized biaryl amine intermediate.[1][2] Its value lies in its meta-meta substitution pattern , which offers a unique combination of conformational flexibility and steric bulk.[2] Unlike para-substituted biaryls, which favor linear geometries, this scaffold adopts a twisted conformation that disrupts pi-stacking in materials science and accesses specific hydrophobic pockets in medicinal chemistry.[1][2] This guide outlines its synthesis and two primary application vectors: Type II Kinase Inhibitors and OLED Hole Transport Materials (HTMs) .[2]

Module 1: Synthesis & Chemical Profile[2][4]

Retrosynthetic Analysis

The most robust route to 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin byproducts.[2]

Optimized Protocol (Suzuki-Miyaura)

-

Reactants: 3-Bromoaniline (1.0 eq) + 3,5-Dimethylphenylboronic acid (1.2 eq).[1][2]

-

Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Water (4:[1][2]1) or Dioxane/Water.[2]

-

Conditions: 90°C, 12-16 hours, Inert Atmosphere (N₂/Ar).

Critical Process Parameter (CPP): The use of 3-bromoaniline rather than 3-iodoaniline is often sufficient and more cost-effective.[1][2] However, the amino group can poison the catalyst; protecting the amine (e.g., as an acetamide) prior to coupling can improve yields if direct coupling stalls, though modern catalyst systems (like Buchwald precatalysts) often tolerate the free amine.[2]

Structural Visualization (Synthesis Flow)

The following diagram illustrates the catalytic cycle and the steric environment of the product.

Figure 1: Catalytic cycle for the synthesis of the target biaryl amine via Suzuki coupling.

Module 2: Medicinal Chemistry Applications

Primary Domain: Kinase Inhibitor Design (Type II)

In drug discovery, this scaffold is a classic "linker-tail" motif.[1][2] The 3,5-dimethylphenyl group acts as a hydrophobic "tail" that occupies the allosteric hydrophobic pocket adjacent to the ATP binding site, often seen in B-Raf or p38 MAP kinase inhibitors.[1][2]

The "Urea Linker" Strategy

The primary amine at the 3-position is chemically primed for conversion into a urea linkage, a hallmark of Type II kinase inhibitors (e.g., Sorafenib analogues).[2]

Protocol: Biaryl Urea Synthesis

-

Activation: React 3-(3,5-Dimethylphenyl)aniline with phenyl chloroformate or triphosgene to generate the isocyanate intermediate in situ.

-

Coupling: Add the heteroaryl amine "head" group (e.g., an aminopyridine or aminopyrazole).[2]

-

Mechanism: The resulting diaryl urea forms hydrogen bonds with the conserved Glu/Asp residues in the kinase DFG-motif (Asp-Phe-Gly), locking the kinase in an inactive conformation.[1][2]

SAR Logic (Structure-Activity Relationship)

| Feature | Function in Kinase Binding Pocket |

| Aniline Nitrogen | H-bond donor (as part of urea) to the catalytic loop (Glu/Asp).[1][2] |

| Biaryl Axis | Provides the correct length/angle to span from the ATP site to the allosteric pocket.[1][2] |

| 3,5-Dimethyl Group | Lipophilic Efficiency: Fills the hydrophobic "selectivity pocket."[1][2] The meta-substitution prevents steric clash with the gatekeeper residue while maximizing van der Waals contacts.[1][2] |

Module 3: Materials Science Applications

Primary Domain: OLED Hole Transport Materials (HTMs)

The 3-(3,5-Dimethylphenyl)aniline molecule serves as a core building block for Triarylamine derivatives.[1][2] In OLEDs, the "hole transport layer" requires materials that are amorphous (non-crystalline) and have high hole mobility.[2]

Design Principles: The "Anti-Stacking" Effect

Planar molecules (like anthracene) tend to crystallize, creating grain boundaries that trap charges and degrade device lifetime.[2]

-

The Solution: The meta-biaryl linkage in 3-(3,5-Dimethylphenyl)aniline introduces a permanent twist (dihedral angle ~35-40°).[1][2]

-

The Result: When used to synthesize bulky triarylamines (e.g., via Buchwald-Hartwig coupling with aryl halides), the resulting material resists crystallization, maintaining a stable amorphous film (High Tg).[2]

Workflow: Synthesis of HTM Derivatives

The target molecule acts as the nucleophile in the synthesis of asymmetric triarylamines.[2]

Figure 2: Synthetic workflow for converting the biaryl amine into functional Hole Transport Materials (HTMs).

References

-

Preparation of 3-(3,5-Dimethylphenyl)

-

Source:WO 2012/082436 A2 . (2012).[2][4] "Compounds and Methods for Kinase Modulation." (Page 148, Intermediate Synthesis).[2]

- Context: Describes the synthesis of this specific intermediate as part of a library for kinase inhibition, validating the Suzuki coupling protocol and its utility in medicinal chemistry.

-

-

Biaryl Amines in OLEDs

-

General Suzuki Coupling Protocols

The Strategic Utility of 3-(3,5-Dimethylphenyl)aniline as a Core Building Block for Novel Compound Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Biaryl Amine Motif and the Untapped Potential of Steric Hindrance

In the landscape of modern medicinal chemistry and materials science, the biaryl amine scaffold remains a cornerstone for the development of novel, high-value compounds. Its prevalence in FDA-approved drugs, particularly in oncology, highlights its role as a "privileged scaffold"—a molecular framework that consistently demonstrates binding affinity to a range of biological targets. However, the evolution of drug design necessitates a move beyond simple aniline derivatives, which, despite their synthetic accessibility, can be prone to metabolic liabilities leading to toxicity.[1][2]

This guide introduces 3-(3,5-Dimethylphenyl)aniline , a non-commercial biaryl amine, as a strategic building block for overcoming these challenges. The introduction of the 3,5-dimethylphenyl moiety offers a unique combination of steric and electronic properties. The meta-substitution pattern creates a twisted dihedral angle between the two aromatic rings, enforcing a three-dimensional conformation that can enhance binding specificity and explore complex protein topographies. Furthermore, the methyl groups can serve multiple functions: they can act as "metabolic blockers" to prevent undesirable oxidative metabolism on the phenyl ring, enhance solubility, and engage in favorable hydrophobic interactions within a target's binding pocket.

This document serves as a technical primer for the synthesis and application of this versatile building block. We will provide field-proven synthetic protocols, explore its potential in the context of kinase inhibitor development, and present a logical framework for its incorporation into drug discovery pipelines.

Physicochemical Properties and Structural Analysis

The unique topology of 3-(3,5-Dimethylphenyl)aniline dictates its utility. The steric clash induced by the meta-methyl groups on one ring and the amine on the other forces the phenyl rings out of planarity. This conformational restriction is a critical design element in modern drug discovery, as pre-organizing a ligand into its bioactive conformation can significantly improve binding affinity and reduce the entropic penalty upon binding.

A computational analysis of the molecule's properties provides a baseline for its behavior in biological and synthetic systems.

| Property | Value | Source |

| CAS Number | 783325-73-5 | BOC Sciences |

| Molecular Formula | C₁₄H₁₅N | BOC Sciences |

| Molecular Weight | 197.28 g/mol | BOC Sciences |

| Calculated LogP | 4.3 | SwissADME |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | SwissADME |

| Water Solubility | Poorly soluble | SwissADME |

| Lead-likeness | Yes (0 violations) | SwissADME |

Table 1: Key physicochemical properties of 3-(3,5-Dimethylphenyl)aniline.

The calculated LogP suggests significant lipophilicity, making this building block suitable for targeting transmembrane proteins or deep hydrophobic pockets. Its adherence to lead-likeness rules underscores its potential as a starting point for fragment-based or lead-oriented synthesis campaigns.

Synthesis of the Core Building Block: A Protocol for Suzuki-Miyaura Coupling

The creation of the C-C bond between the two aryl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method for this transformation due to its functional group tolerance and the commercial availability of the necessary reagents.[2][3]

The logical disconnection for 3-(3,5-Dimethylphenyl)aniline points to 3-bromoaniline and (3,5-dimethylphenyl)boronic acid as ideal starting materials.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol: Synthesis of 3-(3,5-Dimethylphenyl)aniline

This protocol is a self-validating system based on established Suzuki-Miyaura reaction conditions, optimized for the specified substrates.[4][5]

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromoaniline (10.0 g, 58.1 mmol, 1.0 equiv), (3,5-dimethylphenyl)boronic acid (9.59 g, 63.9 mmol, 1.1 equiv), and toluene (100 mL).

-

Reagent Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (58.1 mL, 116.2 mmol, 2.0 equiv), followed by ethanol (20 mL) to aid solubility.

-

Inerting: Bubble nitrogen gas through the stirred mixture for 20 minutes to degas the solution. This step is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.34 g, 1.16 mmol, 0.02 equiv) to the mixture under a positive flow of nitrogen. The catalyst should be handled quickly to minimize air exposure.

-

Reaction: Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure 3-(3,5-Dimethylphenyl)aniline.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Novel Compound Development: A Scaffold for Kinase Inhibitors

The biaryl amine motif is a key feature in numerous Type I and Type II kinase inhibitors, where one aryl ring often interacts with the hinge region of the kinase, and the other projects into a hydrophobic pocket. The predefined torsional angle of 3-(3,5-Dimethylphenyl)aniline makes it an excellent candidate for targeting kinases where such a conformation is favorable.

We propose a synthetic pathway to a novel potential inhibitor by coupling our building block with a 2-chloropyrimidine scaffold, a common hinge-binding element.

Caption: Buchwald-Hartwig amination for inhibitor synthesis.

Rationale for Experimental Choice

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aniline and an aryl halide.[6][7] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the reductive elimination step, which is often the rate-limiting step in couplings involving electron-rich anilines and heteroaryl chlorides. Cesium carbonate (Cs₂CO₃) is selected as the base for its high solubility in organic solvents and its ability to facilitate the reaction without promoting significant side reactions.

Detailed Experimental Protocol: Synthesis of a Pyrimidine Derivative

-

Reactor Setup: To a microwave vial or a sealed tube, add 3-(3,5-Dimethylphenyl)aniline (1.0 g, 5.07 mmol, 1.0 equiv), 2-chloro-4-aminopyrimidine (0.72 g, 5.58 mmol, 1.1 equiv), cesium carbonate (Cs₂CO₃) (2.48 g, 7.61 mmol, 1.5 equiv), and Xantphos (0.15 g, 0.25 mmol, 0.05 equiv).

-

Solvent and Catalyst: Add anhydrous 1,4-dioxane (20 mL) to the vial. Degas the mixture with nitrogen for 15 minutes.

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.12 g, 0.13 mmol, 0.025 equiv) under a nitrogen atmosphere.

-

Reaction: Seal the vessel and heat to 100-120 °C for 8-12 hours. The use of microwave irradiation can often significantly reduce reaction times. Monitor for completion by LC-MS.

-

Workup: Cool the reaction mixture and dilute it with ethyl acetate (50 mL). Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst residue.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting solid by trituration with diethyl ether or by column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure via NMR and HRMS. The product from this synthesis can then be subjected to biological screening in relevant kinase assays.

Conclusion and Future Outlook

3-(3,5-Dimethylphenyl)aniline represents a strategically valuable yet underutilized building block in synthetic chemistry. Its inherent three-dimensional structure and potential for metabolic blocking offer clear advantages for the design of next-generation therapeutics and functional materials. The robust and scalable synthetic routes presented here, based on well-established palladium-catalyzed cross-coupling reactions, provide a clear and reliable pathway for its production and derivatization.

For drug development professionals, this building block offers an opportunity to systematically probe structure-activity relationships related to dihedral angle and hydrophobic interactions. For materials scientists, the biaryl amine core can be incorporated into polymers or organic light-emitting diode (OLED) materials, where conformational rigidity can influence photophysical properties. The exploration of this and similar sterically-demanding building blocks is a promising avenue for innovation across the chemical sciences.

References

-

PrepChem.com. Synthesis of (3,5-dimethoxy)phenyl isocyanate. Available at: [Link]

- Google Patents.Process for production of 3,5-dimethyl aniline. (CN1215720A).

-

YouTube. Dimethylaniline : Synthesis. (2021). Available at: [Link]

-

ACS Publications. One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Available at: [Link]

-

Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Available at: [Link]

- Google Patents.Process for the preparation of 3,5-dimethyl aniline. (EP0051806B1).

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. Available at: [Link]

- Google Patents.Production of carboxylic acids and esters. (US3769329A).

-

MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Available at: [Link]

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Available at: [Link]

-

ACS Publications. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available at: [Link]

-

PubMed. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. (2023). Available at: [Link]

-

ResearchGate. Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Available at: [Link]

-

ResearchGate. (PDF) Study of the Interaction between Aniline and CH3CN, CH3Cl and CH3F. Available at: [Link]

-

University of Birmingham. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available at: [Link]

- Google Patents.Crystalline forms of 3-(5-(2-hydroxy-2-methylpropoxy)-6-methylpyrazin-2-yl)-1h-indole-7-carbonitrile. (US20230257361A1).

-

Phcog.Net. Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides. (2024). Available at: [Link]

- Google Patents.Triazolopyrimidine compounds and uses thereof. (US11207325B2).

-

PMC - PubMed Central. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

-

ResearchGate. Facile synthesis of mono-, bis- and tris-aryl-substituted aniline derivatives in aqueous DMF. Available at: [Link]

-

NSF Public Access Repository. Direct Aniline Formation with Benzene and Hydroxylamine. (2023). Available at: [Link]

-

Wikipedia. N,N-Dimethylaniline. Available at: [Link]

-

ResearchGate. Synthesis and DFT Calculations of Novel Vanillin-Chalcones and Their 3-Aryl-5-(4-(2-(dimethylamino)-ethoxy)-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Derivatives as Antifungal Agents. Available at: [Link]

-

MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Available at: [Link]

-

MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Available at: [Link]

Sources

- 1. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 5. boa.unimib.it [boa.unimib.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unseen Risks: A Technical Guide to the Safe Laboratory Handling of 3-(3,5-Dimethylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Hazard Identification

3-(3,5-Dimethylphenyl)aniline, with the chemical formula C₁₄H₁₅N, belongs to the aromatic amine family. These compounds are characterized by an amino group attached to an aromatic ring. While specific data for this molecule is sparse, the broader class of aromatic amines is associated with significant health risks.[2][3] Aniline, a parent compound, is classified as a probable human carcinogen (Group B2) by the EPA.[4] It is crucial to assume that 3-(3,5-Dimethylphenyl)aniline may exhibit similar hazardous properties.

Assumed GHS Classification (based on related compounds):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[5][6][7] |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin[5][6][7] |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[5][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[5][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5][7] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[5][6][7] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[6][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[6][7] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[5][6] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties (based on 3,5-Dimethylaniline):

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [9] |

| Appearance | Clear, pale yellow to dark brown liquid[9] |

| Odor | Characteristic amine-like odor[9] |

| Boiling Point | 220.5 °C[9] |

| Melting Point | 9.8 °C[9] |

| Flash Point | 93-97 °C[9] |

| Solubility | Slightly soluble in water[9] |

| Density | 0.9706 g/cm³[9] |

The Causality of Aromatic Amine Toxicity

The toxicity of aromatic amines is primarily linked to their metabolism. Upon absorption, which can readily occur through inhalation, ingestion, or skin contact, these compounds can be metabolically activated to reactive intermediates.[2][10] A significant health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, leading to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, death.[10][11] Chronic exposure to aromatic amines has been linked to an increased risk of bladder cancer.[2] The lipophilic nature of many aromatic amines facilitates their absorption through the skin.[10]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-(3,5-Dimethylphenyl)aniline is a certified chemical fume hood.[12][13] All manipulations of the compound, including weighing, transferring, and reactions, must be conducted within a fume hood to minimize inhalation exposure. The laboratory should also be equipped with readily accessible emergency eyewash stations and safety showers.[12]

Administrative Controls: Standard Operating Procedures

Strict adherence to established Standard Operating Procedures (SOPs) is critical. These should include:

-

Restricted Access: Clearly demarcate areas where 3-(3,5-Dimethylphenyl)aniline is handled and restrict access to authorized personnel only.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[5][8] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

-

Labeling: All containers of 3-(3,5-Dimethylphenyl)aniline must be clearly labeled with its identity and associated hazards.

-

Waste Disposal: Dispose of all waste contaminated with 3-(3,5-Dimethylphenyl)aniline as hazardous waste in accordance with institutional and local regulations.

Personal Protective Equipment (PPE): The Final Barrier

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.[14]

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's compatibility data. | Provides a barrier against skin contact. Aromatic amines can penetrate some glove materials.[5] |

| Eye Protection | Tightly fitting safety goggles or a face shield.[6] | Protects against splashes and aerosols. |

| Skin and Body Protection | A lab coat, worn fully buttoned. Consider chemically resistant aprons or coveralls for larger quantities. | Prevents contamination of personal clothing.[13] |

| Respiratory Protection | Generally not required when working in a certified fume hood. If a fume hood is not available or in case of a spill, a respirator with an organic vapor cartridge is necessary. | Protects against inhalation of vapors or aerosols. |

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a self-validating system for the safe handling of 3-(3,5-Dimethylphenyl)aniline from receipt to disposal.

Step 1: Pre-Experiment Preparation

-

Review the Safety Data Sheet (SDS) for aniline and other related aromatic amines to understand the potential hazards.[14]

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and PPE.

-

Prepare a designated waste container for hazardous waste.

Step 2: Handling and Use

-

Don all required PPE.

-

Conduct all work within the chemical fume hood.[13]

-

Carefully open the container, avoiding inhalation of any vapors.[8][15]

-

Use appropriate tools (e.g., spatula, pipette) to transfer the chemical.

Step 3: Post-Experiment Procedures

-

Decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Dispose of all contaminated materials in the designated hazardous waste container.[5]

-

Remove PPE in the correct order to avoid self-contamination.

-

Wash hands thoroughly.

Emergency Procedures: Preparedness is Key

Spill Response:

-

Evacuate the immediate area and alert others.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the spill.[5]

-

Place the absorbent material in a sealed container for hazardous waste disposal.[5]

-

Ventilate the area.[5]

Exposure Response:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][16] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and safety protocols for handling 3-(3,5-Dimethylphenyl)aniline in a laboratory setting.

Caption: A comprehensive workflow for the safe handling of 3-(3,5-Dimethylphenyl)aniline.

Conclusion

While 3-(3,5-Dimethylphenyl)aniline may be a valuable compound in research and development, its structural similarity to other hazardous aromatic amines necessitates a cautious and well-defined approach to its handling. By understanding the potential risks, implementing robust engineering and administrative controls, and consistently using appropriate personal protective equipment, researchers can mitigate the hazards associated with this and other novel chemical entities. The principles of chemical safety demand that we treat compounds of unknown toxicity with the same rigor as those with well-documented hazards.

References

- Carl ROTH.

- Carl ROTH.

- Chemos GmbH&Co.KG.

- SIA Toolbox.

- CDH Fine Chemical.

- ATSDR - CDC. Aniline | Medical Management Guidelines | Toxic Substance Portal.

- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

- EPA. Aniline.

- Tri-iso.

- Sigma-Aldrich.

- Fisher Science Education.

- Sigma-Aldrich.

- ACS Publications.

- PubChem. 3,5-Dimethylaniline | C8H11N | CID 7949.

- DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?.

- SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.

- NCBI Bookshelf - NIH.

- Wikipedia. Dimethylaniline.

- ResearchGate.

- Scribd.

Sources

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. chemos.de [chemos.de]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. carlroth.com [carlroth.com]

- 9. 3,5-Dimethylaniline | C8H11N | CID 7949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. scribd.com [scribd.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. carlroth.com [carlroth.com]

- 16. tri-iso.com [tri-iso.com]

Technical Guide: Reactivity Profile and Synthetic Utility of 3-(3,5-Dimethylphenyl)aniline

Executive Summary

3-(3,5-Dimethylphenyl)aniline (CAS: 783325-73-5) is a specialized biaryl amine intermediate critical to the development of organic light-emitting diode (OLED) materials and advanced organometallic ligands. Its structural significance lies in the 3,5-dimethyl substitution pattern on the distal phenyl ring. This specific steric arrangement restricts molecular rotation and prevents π-π stacking without completely breaking conjugation, a property essential for increasing the glass transition temperature (

This guide provides a comprehensive analysis of its reactivity, synthesis, and application in high-value chemical architectures.

Chemical Identity & Structural Analysis[1]

| Property | Detail |

| CAS Number | 783325-73-5 |

| IUPAC Name | 3-(3,5-Dimethylphenyl)aniline; 3',5'-Dimethyl-[1,1'-biphenyl]-3-amine |

| Molecular Formula | |

| Molecular Weight | 197.28 g/mol |

| Predicted Boiling Point | ~351 °C (at 760 mmHg) |

| Physical State | Typically a viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |

Structural Logic

The molecule consists of two distinct aromatic domains connected by a single bond:

-

The Aniline Ring (Nucleophilic Domain): A primary amine at the meta-position relative to the biaryl axis. This meta-substitution preserves the triplet energy (

) levels in OLED hosts better than para-substitution, which often extends conjugation too effectively, lowering -

The 3,5-Dimethylphenyl Ring (Steric/Electronic Domain): The methyl groups are electron-donating (+I effect), making this ring slightly electron-rich. However, their primary function is steric bulk . They prevent the planarization of the biaryl system in the solid state, reducing crystallization tendencies—a critical failure mode in thin-film electronics.

Synthesis & Preparation

The most robust route to 3-(3,5-Dimethylphenyl)aniline is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille or Negishi couplings due to the stability and low toxicity of boronic acid precursors.

Reaction Scheme

Reagents: 3-Bromoaniline + 3,5-Dimethylphenylboronic acid

Catalyst:

Experimental Protocol: Scale-Up (10g Basis)

Note: This protocol is designed for high-purity isolation required for electronic applications.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Charging: Add 3-bromoaniline (1.0 eq, 10.0 g) and 3,5-dimethylphenylboronic acid (1.1 eq, 9.6 g) to the flask.

-

Solvent: Add Toluene (150 mL) and Ethanol (40 mL). Degas the solution by bubbling nitrogen for 20 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Catalyst Addition: Add

(0.03 eq, ~2.0 g) under a positive stream of nitrogen. -

Base Activation: Add a degassed aqueous solution of

(3.0 eq, 87 mL). -

Reaction: Heat to reflux (approx. 90°C) for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1) until the bromide is consumed.

-

Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate (3x). Combine organics, wash with brine, and dry over

. -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes). -

Yield: Expect 85–92% yield as a pale yellow/off-white solid or viscous oil.

Reactivity Profile

N-Functionalization (Primary Reactivity)

The primary amine (

-

Buchwald-Hartwig Amination: This is the most commercially relevant reaction. The amine couples with aryl halides (e.g., bromobenzenes, carbazole halides) to form Triarylamines .

-

Significance: Triarylamines are the industry standard for Hole Transport Layers (HTL) in OLEDs. The 3,5-dimethylphenyl group serves as a "solubility anchor."

-

-

Condensation (Schiff Base Formation): Reacts readily with aldehydes to form imines. Useful for synthesizing tridentate ligands (e.g., N^N^N pincer ligands) for catalysis.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the biphenyl core is dictated by the directing effects of the amine and the methyl groups.

-

Ring A (Aniline): Highly activated. The amine directs electrophiles (Br+, NO2+) to the ortho (pos 2, 6) and para (pos 4) positions relative to the nitrogen.

-

Ring B (Dimethylphenyl): Moderately activated by methyl groups but less reactive than Ring A. Electrophilic attack here is unlikely unless Ring A is deactivated (e.g., after acetylation of the amine).

Applications in Drug & Materials Science

OLED Materials (Hole Transport)

In OLED stacks, materials must form amorphous films that do not crystallize under heat (Joule heating).

-

Mechanism: The 3,5-dimethyl substitution creates a "propeller" shape that frustrates crystal packing.

-

Usage: This molecule is frequently coupled with Carbazole or Triphenylamine cores to create high-

Hole Transport Materials.

Ligand Design

-

Phosphine Ligands: The amine can be converted to a phosphine (via diazonium or lithiation routes) to create bulky biaryl phosphine ligands (similar to Buchwald's XPhos family), where the 3,5-dimethyl group provides the necessary steric bulk to promote reductive elimination in catalytic cycles.

Safety & Handling

-

Hazards: Like most anilines, it should be treated as toxic by inhalation and absorption. It may cause methemoglobinemia.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning) of the amine.

-

Oxidation Sensitivity: Moderate.[3][4] The presence of the electron-rich dimethyl ring makes it slightly more prone to oxidation than unsubstituted biphenylamine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12166236, 3-(3,5-Dimethylphenyl)aniline. Retrieved from .

-

ChemicalBook. 3-(3,5-Dimethylphenyl)aniline Properties and Suppliers. Retrieved from .

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide. Retrieved from .

- Chatterjee, T., et al. (2018).Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. (Contextual grounding for biaryl synthesis methodologies).

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-(3,5-Dimethylphenyl)aniline via Palladium-Catalyzed Suzuki Coupling

Abstract

This document provides an in-depth technical guide for the synthesis of 3-(3,5-Dimethylphenyl)aniline, a valuable biaryl compound, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, mechanistic insights, and practical troubleshooting advice. By coupling 3-bromoaniline with 3,5-dimethylphenylboronic acid, this guide presents a reliable method for constructing the target carbon-carbon bond with high efficiency. We delve into the causal relationships behind experimental choices, ensuring a self-validating and reproducible protocol grounded in authoritative scientific principles.

Introduction: The Power of Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[1][2][3] First reported by Akira Suzuki in 1979, this reaction has become indispensable in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] Its widespread adoption in the pharmaceutical and fine chemical industries is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents.[4]

The target molecule, 3-(3,5-Dimethylphenyl)aniline, represents a class of substituted biaryl amines that are prevalent structural motifs in pharmacologically active compounds and advanced materials.[4] This guide provides a comprehensive protocol for its synthesis, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success.

The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

The Three Pillars of the Catalytic Cycle:

-

Oxidative Addition: This is often the rate-determining step of the cycle.[6] The active Pd(0) catalyst inserts itself into the carbon-halide bond of the electrophile (3-bromoaniline), forming a square-planar Pd(II) complex.[5][6]

-

Transmetalation: This step involves the transfer of the organic ligand from the organoboron species (3,5-dimethylphenylboronic acid) to the palladium(II) complex.[1] Crucially, this process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then readily transfers its aryl group to the palladium center, displacing the halide.[1][7][8]

-

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated as the desired biaryl product, 3-(3,5-Dimethylphenyl)aniline. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArylHalide [label="Ar¹-X (3-Bromoaniline)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂ (3,5-Dimethylphenylboronic Acid)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar¹-Ar² (Product)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> PdII_Complex [label="Ar¹-X", color="#4285F4"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> PdII_Complex [style=invis]; PdII_Complex -> PdII_Diaryl [label="[Ar²-B(OH)₃]⁻", color="#EA4335"]; BoronicAcid -> Boronate [label="+ OH⁻", color="#FBBC05"]; Base -> Boronate [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> PdII_Diaryl [style=invis]; PdII_Diaryl -> Pd0 [label="Product (Ar¹-Ar²)", color="#34A853"]; PdII_Diaryl -> Product [style=invis]; RedElim -> Pd0 [style=invis];

// Invisible edges for layout {rank=same; ArylHalide; BoronicAcid; Base;} {rank=same; Pd0; Product;} {rank=same; PdII_Complex; PdII_Diaryl;} } enddot Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3-(3,5-Dimethylphenyl)aniline on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Bromoaniline | 591-19-5 | 172.03 | 1.0 | 172 mg |

| 3,5-Dimethylphenylboronic acid | 17847-96-6 | 149.99 | 1.2 | 180 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 4.5 mg |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.08 | 21 mg |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 415 mg |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |

| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |

Equipment

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle with temperature controller

-

Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Reaction Setup and Procedure

// Nodes A [label="1. Assemble Glassware\n(Flask, Condenser)"]; B [label="2. Add Reagents\n(3-Bromoaniline, Boronic Acid, K₂CO₃, Pd(OAc)₂, PPh₃)"]; C [label="3. Purge with Inert Gas\n(3 cycles of vacuum/backfill with N₂/Ar)"]; D [label="4. Add Solvents\n(Dioxane, Water)"]; E [label="5. Heat to Reflux\n(e.g., 100 °C) with stirring"]; F [label="6. Monitor Reaction\n(TLC analysis)"]; G [label="7. Cool to Room Temp."]; H [label="8. Quench & Dilute\n(Add water and ethyl acetate)"]; I [label="9. Liquid-Liquid Extraction"]; J [label="10. Dry Organic Layer\n(e.g., with Na₂SO₄)"]; K [label="11. Concentrate in vacuo\n(Rotary Evaporator)"]; L [label="12. Purify by Chromatography\n(Silica Gel)"]; M [label="13. Characterize Product\n(NMR, MS)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Reaction Complete"]; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; } enddot Figure 2: Experimental Workflow for Synthesis.

-

Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (172 mg, 1.0 mmol), 3,5-dimethylphenylboronic acid (180 mg, 1.2 mmol), potassium carbonate (415 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (21 mg, 0.08 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species is sensitive to oxygen.

-

Solvent Addition: Using a syringe, add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[5]

-

Reaction: Place the flask in a heating mantle and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 3-bromoaniline is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-(3,5-Dimethylphenyl)aniline.

Product Characterization

-

Appearance: The purified product is expected to be a pale yellow oil or a low-melting solid.

-

¹H NMR (400 MHz, CDCl₃) δ: ~7.28 (t, J = 7.8 Hz, 1H), 7.22 (s, 2H), 6.95 (s, 1H), 6.89 (d, J = 7.6 Hz, 1H), 6.83 (t, J = 2.0 Hz, 1H), 6.69 (dd, J = 8.0, 2.0 Hz, 1H), 3.75 (br s, 2H, -NH₂), 2.35 (s, 6H, -CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ: ~147.0, 142.3, 141.8, 138.5, 129.5, 129.0, 125.3, 118.5, 115.3, 114.8, 21.4.

-

Mass Spectrometry (EI): m/z (%) = 197 (M⁺).

(Note: The exact spectral data may vary slightly based on the solvent and instrument used. The provided data is a prediction based on known chemical shifts for similar structures.)

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.